molecular formula C23H18N2O3S B2646510 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-41-3

4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No.: B2646510
CAS No.: 303147-41-3
M. Wt: 402.47
InChI Key: DESWIWBVKGLPQF-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS: 303147-42-4, molecular weight: 402.47 g/mol) is a pyrimidine derivative featuring a phenoxy group at position 4, a phenyl group at position 2, and a phenylsulfonylmethyl substituent at position 6 . Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESWIWBVKGLPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzyl cyanide and formamide under acidic or basic conditions.

    Substitution Reactions: The phenoxy and phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Sulfonylation: The phenylsulfonylmethyl group is introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH or KOtBu in DMSO or DMF.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations at Position 6: Sulfonyl vs. Sulfinyl vs. Sulfanyl

Compound Name Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine Phenylsulfonylmethyl (SO₂) C₂₄H₁₉N₂O₃S 402.47 Enhanced electron withdrawal; potential antimicrobial activity
4-Phenoxy-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine Phenylsulfinylmethyl (S=O) C₂₃H₁₈N₂O₂S 386.47 Moderate electron withdrawal; lower oxidation state than sulfonyl
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Methylsulfonylmethyl (SO₂) + 4-Cl C₁₉H₁₆ClN₂O₂S₂ 418.92 Chlorine enhances lipophilicity; possible herbicidal applications

Key Insights :

  • Chlorine substitution in analogues (e.g., ) increases hydrophobicity, which may enhance membrane permeability .

Variations in Aromatic Substituents

Compound Name Substituents at Positions 2 and 4 Molecular Formula Molar Mass (g/mol) Structural Impact References
This compound 2-Ph, 4-PhO C₂₄H₁₉N₂O₃S 402.47 Phenoxy group enables π-π stacking; phenyl enhances rigidity
2,4-Dimethyl-6-(phenylsulfonyl)pyrimidine 2-Me, 4-Me C₁₂H₁₂N₂O₂S 248.30 Reduced steric bulk; simpler structure for agrochemical use
4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-FPh, 5-COOCH₃ C₁₇H₁₈FN₂O₄S 377.40 Fluorine improves electronegativity; carboxylate aids solubility

Key Insights :

  • Bulky substituents (e.g., phenoxy in the target compound) may hinder molecular recognition in certain enzymes but improve binding specificity in others .
  • Fluorine and carboxylate groups () enhance electronic effects and solubility, respectively, suggesting divergent applications in drug design .

Steric and Conformational Effects

  • Dihedral Angles: In pyrimidine derivatives, the dihedral angle between aromatic rings affects molecular packing and hydrogen bonding. For example, 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine exhibits a dihedral angle of 64.2° between pyrimidine and benzene rings, influencing crystallinity . The target compound’s phenoxy and phenyl groups likely adopt similar angles, optimizing supramolecular interactions .

Biological Activity

4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a heterocyclic compound belonging to the pyrimidine family, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its possible roles as an antimicrobial and anticancer agent, among other therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H18N2O3SC_{23}H_{18}N_{2}O_{3}S with a molar mass of 402.47 g/mol. Its structure includes a pyrimidine ring substituted with phenoxy and phenylsulfonylmethyl groups, which are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC23H18N2O3SC_{23}H_{18}N_{2}O_{3}S
Molar Mass402.47 g/mol
CAS Number303147-41-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various pathways, such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially acting as a cyclooxygenase (COX) inhibitor, similar to other compounds in its class .
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell functions.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Anticancer Activity

A study exploring the anticancer potential of related pyrimidine derivatives indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Anti-inflammatory Effects

Research has shown that derivatives containing a phenylsulfonyl group can effectively inhibit COX-2, an enzyme involved in inflammatory processes. This suggests that this compound may have similar anti-inflammatory properties .

Antimicrobial Properties

In vitro studies have demonstrated that certain pyrimidine derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The exact mechanism remains under investigation but may involve interference with microbial metabolic pathways.

Case Studies

  • Study on COX Inhibition : A series of compounds structurally related to this compound were evaluated for their COX inhibitory activity. The results indicated that modifications at the phenoxy position significantly enhanced both in vitro and in vivo anti-inflammatory effects .
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, compounds similar to 4-Phenoxy showed promising results, with IC50 values indicating potent activity against several types of cancer cells .

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